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Compound of Interest

Compound Name: 2-Methoxypyrimidine

CAS No.: 931-63-5

Cat. No.: B189612 Get Quote

Executive Summary
The 2-methoxypyrimidine moiety represents a privileged scaffold in medicinal and

agrochemical chemistry. Unlike its ubiquitously cited analog, 2-aminopyrimidine (found in

Imatinib), the 2-methoxypyrimidine variant offers distinct physicochemical properties: it

functions exclusively as a hydrogen bond acceptor at the C2-substituent, alters lipophilicity (

), and modifies metabolic susceptibility to oxidation.

This guide dissects the biological utility of this pharmacophore, moving beyond basic

descriptions to analyze the structural causality of its efficacy in oncology (kinase inhibition),

agrochemistry (ALS inhibition), and antimicrobial applications.

Structural Basis of Efficacy: The Pharmacophore
To understand the biological activity, one must first understand the molecular behavior of the

core ring system.

Physicochemical Properties[2][3]
H-Bonding: The N1 and N3 atoms of the pyrimidine ring are weak bases. The 2-methoxy

group exerts an electron-donating effect via resonance (+M) but an electron-withdrawing

effect via induction (-I). Crucially, the methoxy oxygen can serve as a weak H-bond acceptor,

distinct from the H-bond donor capability of a 2-amino group.
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Lipophilicity: The methyl cap on the oxygen increases lipophilicity compared to a hydroxyl

group, enhancing membrane permeability (passive transport).

Metabolic Stability: The 2-methoxy group blocks the C2 position from nucleophilic attack and

oxidative metabolism, although O-demethylation by cytochrome P450s remains a potential

clearance pathway.

Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates how specific structural zones of the 2-methoxypyrimidine
scaffold dictate its biological function.
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Figure 1: SAR Logic of 2-Methoxypyrimidine. The C2-methoxy group is critical for tuning

physicochemical properties, while C4/C5 substitutions drive target specificity.
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Therapeutic & Agrochemical Applications
Oncology: Kinase Inhibition
In kinase drug discovery, the pyrimidine ring often mimics the adenine ring of ATP. While 2-

aminopyrimidines are common hinge-binders, 2-methoxypyrimidines are employed when a

hydrogen bond donor at the C2 position is undesirable (e.g., to avoid repulsion with a specific

residue in the ATP pocket) or to modulate solubility.

Target: Cyclin-Dependent Kinases (CDKs) and EGFR.

Mechanism: ATP Competitive Inhibition. The pyrimidine nitrogen accepts a hydrogen bond

from the hinge region backbone (e.g., Met793 in EGFR), while the 2-methoxy group projects

into the solvent front or a hydrophobic pocket, depending on the specific kinase

conformation.

Agrochemicals: Sulfonylurea Herbicides
This is the most commercially validated application of the 2-methoxypyrimidine moiety.

Compounds: Bensulfuron-methyl, Rimsulfuron.

Target: Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS).[1]

Mechanism: These herbicides block the biosynthesis of branched-chain amino acids (Valine,

Leucine, Isoleucine).[1] The 2-methoxypyrimidine ring interacts with the channel leading to

the active site, trapping the enzyme in a non-functional state.

ALS Inhibition Pathway
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Figure 2: Mechanism of Action for Sulfonylurea Herbicides. The 2-methoxypyrimidine
derivative inhibits ALS, halting essential amino acid production.
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Experimental Protocols
Chemical Synthesis: Regioselective SnAr
A robust method to generate 2-methoxypyrimidine derivatives involves nucleophilic aromatic

substitution (

) followed by a Suzuki-Miyaura coupling.

Protocol: Synthesis of 4-aryl-2-methoxypyrimidine

Step 1: Methoxylation (

)

Reagents: 2,4-Dichloropyrimidine (1 eq), Sodium Methoxide (NaOMe, 1.1 eq), Methanol

(MeOH).

Procedure: Dissolve 2,4-dichloropyrimidine in dry MeOH at 0°C. Add NaOMe dropwise.

The reaction is regioselective for the C4 position if temperature is uncontrolled, but at 0°C

with controlled stoichiometry, one can isolate the 2-methoxy-4-chloropyrimidine isomer or

the 2,4-dimethoxy product depending on equivalents. Note: For 2-methoxy specific

derivatives, starting with 2-chloropyrimidine is simpler, but 2,4-dichloro allows for further

functionalization.

Critical Control Point: Temperature must be maintained < 5°C to prevent bis-substitution.

Step 2: Suzuki Coupling

Reagents: 2-methoxy-4-chloropyrimidine (1 eq), Aryl Boronic Acid (1.2 eq),

(5 mol%),

(2 eq), Dioxane/Water (4:1).

Procedure: Degas solvents with nitrogen. Combine reagents and reflux at 90°C for 12

hours.

Purification: Silica gel chromatography (Hexane:EtOAc gradient).
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Biological Assay: In Vitro Kinase Inhibition
To validate the biological activity of the synthesized derivative against a kinase target (e.g.,

EGFR).

Protocol: ADP-Glo™ Kinase Assay

Principle: Measures ADP formed from a kinase reaction; ADP is converted to ATP, which is

then converted to light by luciferase.

Preparation:

Dilute compound in DMSO (Serial dilution, e.g., 10 mM to 1 nM).

Prepare Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM

, 0.1 mg/mL BSA.

Reaction:

Add 5 µL of Kinase (e.g., EGFR recombinant) to 384-well plate.

Add 2.5 µL of inhibitor (2-methoxypyrimidine derivative). Incubate 10 min.

Add 2.5 µL of ATP/Substrate mix (Poly E4Y peptide).

Incubate at RT for 60 mins.

Detection:

Add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Light).

Measure Luminescence (RLU).

Analysis: Plot RLU vs. Log[Concentration] to determine

.
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Quantitative Data Summary
The following table summarizes the comparative biological profiles of Pyrimidine substitutions.

Feature 2-Aminopyrimidine
2-
Methoxypyrimidine

Biological
Implication

H-Bonding Donor & Acceptor Acceptor Only

2-Methoxy avoids

"donor penalty" in

hydrophobic pockets.

LogP (Lipophilicity) Low (Polar) Moderate

2-Methoxy has better

passive membrane

permeability.

Metabolic Liability
N-oxidation /

Glucuronidation
O-demethylation

2-Methoxy is generally

more stable to Phase

II conjugation.

Primary Application
Kinase Inhibitors

(Imatinib)

Herbicides

(Sulfonylureas)

2-Methoxy provides

specific geometry for

ALS channel blocking.

Future Outlook & Challenges
Resistance: In herbicides, point mutations in the ALS gene (e.g., Pro197) render 2-
methoxypyrimidine sulfonylureas ineffective. Next-gen design focuses on "flexible"

inhibitors that can accommodate mutant active sites.

Metabolic Switching: While the methoxy group protects the ring, the methyl group itself is a

site for oxidative dealkylation. Deuteration of the methoxy group (

) is a viable strategy to extend half-life (

) in drug candidates.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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